fusarielin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

fusarielin B is a natural product found in Fusarium and Aspergillus with data available.

Applications De Recherche Scientifique

Antifungal Properties

Fusarielin B has been identified as an antifungal agent, particularly effective against various fungal pathogens. Studies have shown that this compound exhibits significant inhibitory effects on the growth of fungi responsible for plant diseases.

- Mechanism of Action : The antifungal activity of this compound is attributed to its ability to disrupt fungal cell membranes and inhibit cell wall synthesis. This action makes it a candidate for developing new antifungal treatments in agriculture and medicine.

- Case Study : A study demonstrated that this compound effectively inhibited the growth of Candida albicans and Aspergillus niger, two common fungal pathogens that affect both humans and crops. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of conventional antifungal agents, indicating its potential as a more effective treatment option .

Cytotoxic Effects

This compound has shown promising cytotoxic effects against various cancer cell lines, making it a compound of interest in cancer research.

- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits cytotoxicity against human ovarian cancer cells (A2780) with an IC50 value indicating moderate potency. Comparatively, it has been observed that this compound has weaker activity against other cancer cell lines such as HeLa and NCI-H69 .

- Research Findings : A comprehensive analysis indicated that this compound's cytotoxic effects are mediated through apoptosis induction in cancer cells, which is characterized by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Agricultural Applications

The application of this compound in agriculture is primarily focused on its use as a biopesticide.

- Biopesticide Development : Due to its antifungal properties, this compound is being explored as a natural alternative to synthetic fungicides. Its ability to inhibit pathogenic fungi can help protect crops from diseases while minimizing environmental impact.

- Field Trials : Initial field trials have shown that crops treated with this compound exhibit reduced fungal infections compared to untreated controls, leading to improved yield and quality .

Structural and Chemical Insights

Understanding the chemical structure of this compound is crucial for its application in drug design and development.

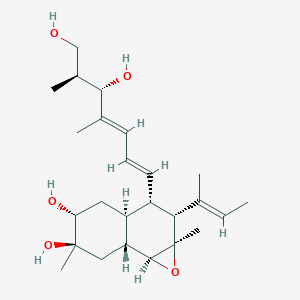

- Chemical Structure : this compound is characterized by a complex polyketide structure, which contributes to its biological activity. Research involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry has elucidated its structure, providing insights into how modifications may enhance its efficacy .

- Synthesis Studies : Efforts are underway to synthesize derivatives of this compound with improved pharmacological properties. These studies aim to optimize its structure for better bioactivity while reducing potential toxicity .

Summary of Biological Activities

Here is a summary table detailing the biological activities associated with this compound:

Propriétés

Formule moléculaire |

C25H40O5 |

|---|---|

Poids moléculaire |

420.6 g/mol |

Nom IUPAC |

(1aR,2R,3S,3aS,5R,6R,7aR,7bS)-2-[(E)-but-2-en-2-yl]-3-[(1E,3E,5S,6S)-5,7-dihydroxy-4,6-dimethylhepta-1,3-dienyl]-1a,6-dimethyl-2,3,3a,4,5,7,7a,7b-octahydronaphtho[1,2-b]oxirene-5,6-diol |

InChI |

InChI=1S/C25H40O5/c1-7-14(2)21-17(10-8-9-15(3)22(28)16(4)13-26)18-11-20(27)24(5,29)12-19(18)23-25(21,6)30-23/h7-10,16-23,26-29H,11-13H2,1-6H3/b10-8+,14-7+,15-9+/t16-,17-,18-,19+,20+,21-,22+,23-,24+,25+/m0/s1 |

Clé InChI |

NJULGUREPHOGBR-RGIDNKBKSA-N |

SMILES isomérique |

C/C=C(\C)/[C@H]1[C@H]([C@@H]2C[C@H]([C@](C[C@H]2[C@H]3[C@@]1(O3)C)(C)O)O)/C=C/C=C(\C)/[C@H]([C@@H](C)CO)O |

SMILES canonique |

CC=C(C)C1C(C2CC(C(CC2C3C1(O3)C)(C)O)O)C=CC=C(C)C(C(C)CO)O |

Synonymes |

fusarielin B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.